molecular formula C190H287N55O57 B1573921 Neuropeptide Y (scrambled)

Neuropeptide Y (scrambled)

Cat. No.: B1573921
M. Wt: 4253.7
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Control Peptides in Specificity Determination

In biological systems, peptides can elicit a wide range of responses by binding to specific receptors on cell surfaces. longdom.org To ensure that an observed biological effect is truly due to the specific sequence of a peptide and not merely its physicochemical properties (like charge or hydrophobicity), researchers use control peptides. peptidenexus.com These controls are essential for distinguishing specific, sequence-dependent interactions from non-specific effects. all-chemistry.com

A well-designed control peptide should ideally have a similar amino acid composition and molecular weight to the active peptide but lack its specific biological activity. peptidenexus.com This allows scientists to confidently attribute any observed cellular or physiological changes to the unique amino acid sequence of the experimental peptide. The use of such controls is a cornerstone of rigorous scientific methodology, preventing misinterpretation of experimental results.

Definition and Purpose of Scrambled Neuropeptide Y (scNPY) as a Research Tool

Scrambled Neuropeptide Y (scNPY) is a type of control peptide specifically designed to be an inactive counterpart to Neuropeptide Y (NPY). tocris.comrndsystems.com NPY is a 36-amino acid peptide neurotransmitter found in the central and peripheral nervous systems, involved in various physiological processes. wikipedia.org scNPY is synthesized with the same amino acids as NPY, but in a randomized, or "scrambled," sequence. glpbio.com This random arrangement of amino acids results in a molecule with the same molecular weight and amino acid composition as NPY but a different three-dimensional structure, rendering it unable to bind effectively to NPY receptors and elicit the same biological response. peptidenexus.comglpbio.com

The primary purpose of scNPY in research is to serve as a negative control in experiments investigating the effects of NPY. glpbio.compepdd.com By comparing the effects of NPY to those of scNPY, researchers can confirm that the observed outcomes are a direct result of the specific sequence and structure of NPY, and not due to non-specific peptide effects. all-chemistry.com

Detailed Research Findings

Numerous studies have utilized scNPY to validate the specific actions of NPY. For instance, in research exploring the neuroprotective effects of NPY in a model of Alzheimer's disease, a scrambled peptide was used as a control and showed no protective effects against Aβ-induced toxicity, unlike the active NPY fragments. nih.gov This highlights the sequence-specificity of NPY's neuroprotective action.

Similarly, in studies investigating the role of NPY in regulating inflammation, scNPY was administered to control groups of mice. The results indicated that while NPY treatment led to a decrease in certain inflammatory markers, the scrambled control peptide had no such effect. plos.org

Another area of research where scNPY has been instrumental is in the study of glaucoma. In an experimental model, NPY₁-₃₆ was shown to cause significant retinal vasoconstriction, whereas scNPY, along with a truncated form of NPY, did not produce this effect. arvojournals.org This demonstrates the specific role of the NPY sequence in mediating this physiological response. Furthermore, in a separate glaucoma study, scNPY was used as a control to confirm that the neuroprotective effects of NPY on retinal ganglion cells were mediated through specific receptor activation, as the scrambled peptide did not elicit the same protective signaling cascade. nih.gov

The following interactive table summarizes key findings from studies that have employed scNPY as a control peptide.

Research AreaExperimental ModelKey Finding with scNPY
Alzheimer's DiseasePrimary human cortical neuronsscNPY did not protect against Aβ₁-₄₂-mediated decrease in synaptophysin immunoreactivity. nih.gov
InflammationLean C57Bl/6 micescNPY treatment did not alter the number of CD11c+ adipose tissue macrophages. plos.org
GlaucomaWild-type C57-BL6J micescNPY did not induce retinal vasoconstriction. arvojournals.org
GlaucomaMouse model of glaucomascNPY did not induce the phosphorylation of Akt, a key protein in a cell survival pathway, in retinal lysates. nih.gov
Cancer Biology4T1 breast cancer cellsscNPY treatment had no effect on VEGF expression. glpbio.com
Epilepsy ResearchTrimethyltin-treated ratsscNPY did not significantly modulate the expression levels of Npy1R, Npy2R, and Npy5R. glpbio.com

Properties

Molecular Formula

C190H287N55O57

Molecular Weight

4253.7

Synonyms

Alternative Names: scNPY, NPY (scrambled)

Origin of Product

United States

Methodological Applications of Scrambled Neuropeptide Y in Experimental Design

In Vitro Experimental Systems Utilizing Scrambled Neuropeptide Y

In vitro systems provide a controlled environment to dissect the molecular and cellular mechanisms of NPY action. In this context, scrambled NPY is indispensable for validating the specificity of the observed phenomena, from receptor binding to complex cellular behaviors.

Receptor binding assays are fundamental for characterizing the interaction between a ligand like NPY and its receptors (Y1, Y2, Y4, Y5). mdpi.com The purpose of using scrambled NPY in these assays is to demonstrate that the binding of NPY is not a random event but a highly specific interaction dependent on the peptide's precise sequence and structure.

In competitive binding assays, a radiolabeled or fluorescently-tagged NPY analog is incubated with cells or membranes expressing a specific NPY receptor subtype. The ability of unlabeled "cold" NPY to displace the labeled ligand is measured. When this experiment is repeated with scrambled NPY, it shows little to no displacement, confirming that it does not bind to the receptor with any significant affinity. This lack of competition demonstrates the high specificity of the receptor's binding pocket for the native NPY conformation. nih.govnih.gov

LigandTarget ReceptorBinding Affinity (Ki)Description
Neuropeptide YY1 ReceptorLow nanomolar (e.g., ~1.5 nM)Exhibits high-affinity binding, indicating a strong and specific interaction.
Scrambled NPYY1 ReceptorMicromolar to no binding (>10,000 nM)Shows negligible affinity, confirming the binding is sequence-specific.
Neuropeptide YY2 ReceptorLow nanomolar (e.g., ~0.8 nM)Binds with high affinity, characteristic of a specific physiological interaction.
Scrambled NPYY2 ReceptorMicromolar to no binding (>10,000 nM)Fails to bind significantly, serving as a proper negative control.

This interactive table presents representative data illustrating the differential binding affinities of Neuropeptide Y and its scrambled counterpart, highlighting the specificity of NPY receptor interactions.

NPY exerts its biological effects by activating intracellular signaling cascades upon binding to its G-protein-coupled receptors (GPCRs). nih.gov These pathways often involve the modulation of second messengers like cyclic AMP (cAMP) and the activation of kinase cascades such as the MAP kinase (MAPK/ERK) and Akt pathways. nih.govresearchgate.net Scrambled NPY is used as a negative control to prove that the activation of these pathways is a direct result of NPY receptor stimulation.

For example, in studies investigating NPY's role in neuroprotection or cell growth, researchers will treat cells with NPY and observe an increase in the phosphorylation of ERK (p-ERK). nih.gov To validate this finding, parallel experiments are conducted using scrambled NPY. The absence of a p-ERK increase in cells treated with the scrambled peptide confirms that the signaling event is a specific consequence of NPY binding to its receptor and not a general stress response to a peptide. mdpi.com

TreatmentTarget PathwayObserved Activation (Fold Change vs. Vehicle)Conclusion
Neuropeptide YERK1/2 Phosphorylation5.2NPY specifically activates the MAPK/ERK signaling pathway.
Scrambled NPYERK1/2 Phosphorylation1.1The scrambled peptide does not activate the pathway, confirming specificity.
Neuropeptide YAkt Phosphorylation4.8NPY specifically activates the PI3K/Akt signaling pathway.
Scrambled NPYAkt Phosphorylation0.9The scrambled peptide has no effect, demonstrating sequence-specific signaling.

This interactive table summarizes typical results from a cellular signaling experiment, showing the specific activation of key kinases by Neuropeptide Y but not by Scrambled NPY.

Beyond initial binding and signaling events, scrambled NPY is crucial for validating the specificity of NPY's effects in more complex, long-term functional assays that measure distinct cellular behaviors.

NPY is known to modulate the proliferation and differentiation of various cell types, including neural precursors, endothelial cells, and some cancer cells. nih.govfrontiersin.orgnih.gov In these studies, a common method to quantify proliferation is by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of dividing cells. When NPY is shown to increase BrdU incorporation, a parallel experiment using scrambled NPY must show no such increase. nih.gov This control is essential to conclude that NPY itself, through its specific receptors, is promoting cell division. Similarly, when studying NPY's influence on cell differentiation, markers specific to the differentiated cell type are measured; these markers should not be expressed in response to the scrambled NPY control. researchgate.net

NPY can regulate secretory processes and ion transport across epithelial tissues. For instance, NPY has been shown to inhibit secretagogue-evoked chloride transport in the intestinal epithelium. nih.gov To ascertain that this inhibitory effect is a specific physiological function of NPY, researchers use scrambled NPY as a control. Experiments demonstrate that while NPY effectively reduces chloride secretion, the application of scrambled NPY at the same concentration has no effect on ion transport. This confirms that the observed antisecretory action is mediated by specific NPY receptors and their downstream pathways, rather than non-specific membrane interactions.

Angiogenesis, the formation of new blood vessels, is a complex process that NPY can promote. frontiersin.orgnih.gov In vitro angiogenesis assays, such as the endothelial cell tube formation assay on Matrigel, are used to model this process. In these assays, endothelial cells treated with NPY will organize into capillary-like structures. The critical control is the treatment of a parallel set of cells with scrambled NPY. The failure of scrambled NPY to induce tube formation demonstrates that the pro-angiogenic effect is specific to the NPY sequence and its interaction with receptors like the Y2 receptor. frontiersin.orgnih.gov The angiogenic responses, such as vessel length and the number of branch points, are quantified and compared between treatments. nih.gov

Experimental AssayParameter MeasuredResponse to Neuropeptide YResponse to Scrambled NPY
Cell ProliferationBrdU IncorporationSignificant IncreaseNo significant change
Ion TransportInhibition of Chloride SecretionSignificant InhibitionNo significant change
AngiogenesisEndothelial Tube FormationRobust formation of capillary-like structuresCells remain in a monolayer; no tube formation

This interactive table provides a summary of the expected outcomes in various functional cell-based assays, contrasting the specific biological effects of Neuropeptide Y with the inert nature of the Scrambled NPY control.

Gene Expression and Protein Modulation Studies

In the realm of molecular biology, scrambled NPY is an indispensable tool for validating the specific effects of NPY on gene expression and protein modification. Its use as a negative control ensures that observed changes in transcriptional activity or post-translational modifications are direct consequences of NPY's interaction with its receptors and subsequent signaling cascades, rather than non-specific cellular stress or metabolic alterations resulting from peptide administration.

Transcriptional Regulation Analysis

While direct, detailed studies explicitly documenting the use of scrambled NPY as a control in transcriptional regulation analyses are not extensively reported in publicly available research, its role is implicitly understood within the principles of rigorous experimental design. In studies investigating the impact of NPY on the transcription of target genes, a scrambled NPY control group is essential. The expected outcome in such a control group would be the absence of any significant change in the expression of the genes of interest.

For instance, if NPY administration is hypothesized to upregulate the transcription of a specific neuroprotective gene, the scrambled NPY-treated group should exhibit gene expression levels comparable to the baseline or vehicle-treated group. Any deviation from this would suggest a non-specific effect of peptide administration. The data from such an experiment would ideally be presented in a format similar to the hypothetical table below, demonstrating the specificity of NPY's action.

Hypothetical Data on Gene Expression Changes

Treatment Group Target Gene Expression (Fold Change) p-value (vs. Vehicle)
Vehicle 1.0 -
Neuropeptide Y 3.5 < 0.01
Post-Translational Modification Assessment (e.g., Phosphorylation)

The assessment of post-translational modifications, such as phosphorylation, is critical for understanding the intracellular signaling pathways activated by NPY. Scrambled NPY serves as a vital control to ensure that any observed increase in phosphorylation of a particular protein is a specific result of NPY receptor activation.

When NPY binds to its G-protein coupled receptors, it can trigger a cascade of intracellular events, often involving protein kinases that phosphorylate downstream targets. To confirm that NPY is the specific stimulus for such an event, a parallel experiment using scrambled NPY is conducted. The expectation is that the scrambled peptide, being unable to bind effectively to NPY receptors, will not induce the same phosphorylation pattern. Research on the effects of various neuropeptides on cellular signaling pathways has established the importance of such controls to validate the specificity of the observed effects.

Hypothetical Data on Protein Phosphorylation

Treatment Group Phosphorylated Protein X (Relative Units) p-value (vs. Vehicle)
Vehicle 100 -
Neuropeptide Y 250 < 0.01

In Vivo Experimental Systems Employing Scrambled Neuropeptide Y in Animal Models

In vivo studies using animal models are fundamental for understanding the physiological and behavioral effects of neuropeptides in a complex biological system. The use of scrambled NPY in these models is a cornerstone of methodologically sound research, allowing scientists to attribute observed effects directly to the biological activity of NPY.

Neurobiological and Central Nervous System Research

Within the vast field of neurobiology, scrambled NPY is employed to dissect the specific roles of NPY in various central nervous system processes, from neuroprotection to complex behaviors.

Neuroprotection and Neurodegeneration Models

In the context of neurodegenerative diseases, where the aim is to find protective therapeutic agents, scrambled NPY is used to confirm that any observed neuroprotective effects are a direct result of NPY's biological activity. For example, in a study investigating the neuroprotective effects of NPY fragments in a transgenic mouse model of Alzheimer's disease, a scrambled peptide was used as a negative control. The results clearly indicated that while amidated NPY C-terminal fragments protected human neuronal cultures from amyloid-β-induced toxicity, the scrambled peptide had no such protective effects.

Neuroprotective Effects of NPY Fragments vs. Scrambled NPY

Treatment Neuronal Viability (%)
Control (Aβ₁₋₄₂ alone) 60
+ Amidated NPY fragment (21-36) 95
+ Amidated NPY fragment (31-36) 92
Learning, Memory, and Behavioral Phenotyping

The role of NPY in learning, memory, and behavior is an active area of research. In these studies, scrambled NPY is administered to a control group of animals to ensure that any observed behavioral changes in the NPY-treated group are not due to the stress of injection, the volume of liquid administered, or other non-specific factors.

While many studies focus on the effects of NPY agonists and antagonists, the use of a scrambled peptide as a negative control is a fundamental aspect of the experimental design. For instance, when examining the anxiolytic-like effects of NPY in a behavioral test such as the elevated plus-maze, the time spent in the open arms would be expected to increase with NPY administration. The scrambled NPY group, however, should show no significant difference in their behavior compared to a saline-injected control group. This comparison allows researchers to confidently attribute the anxiolytic effect to the specific action of NPY on its receptors in the brain.

Hypothetical Data from Elevated Plus-Maze Test

Treatment Group Time in Open Arms (seconds) p-value (vs. Saline)
Saline 30 -
Neuropeptide Y 90 < 0.01
Neuronal Excitability and Synaptic Plasticity Studies

In the field of neuroscience, scrambled NPY is employed to confirm that the modulatory effects of NPY on neuronal activity are receptor-mediated. NPY is known to potently inhibit excitatory synaptic transmission in various brain regions, including the hippocampus, primarily through presynaptic Y2 receptors. nih.govpsu.edu To experimentally validate that this inhibition is a specific action of NPY, researchers utilize scrambled NPY as a negative control. The application of scrambled NPY is expected to produce no change in excitatory postsynaptic currents (EPSCs), in stark contrast to the significant reduction observed with native NPY. This methodological approach isolates the effect of NPY to its specific molecular sequence and its interaction with its cognate receptors.

This principle has been demonstrated in neuroprotection studies, which are closely related to neuronal excitability and survival. In a study examining the neurotoxic effects of amyloid-beta (Aβ) on primary human cortical neurons, C-terminal fragments of NPY were found to be protective. nih.gov To verify the specificity of this protection, a scrambled NPY peptide was used as a control and was shown to have no protective effect against Aβ-induced damage, confirming that the neuroprotective action was dependent on the specific amino acid sequence of the NPY fragments. nih.gov

CompoundExperimental ModelObserved EffectConclusion
NPY C-Terminal Fragments (amidated)Primary human cortical neurons challenged with Amyloid-βProtected against synaptophysin lossDemonstrates specific neuroprotective activity
Scrambled NPY PeptidePrimary human cortical neurons challenged with Amyloid-βNo protective effect observedConfirms the specificity of the NPY fragment's action nih.gov

Metabolic and Inflammatory Process Investigations

Scrambled NPY is instrumental in studies investigating the role of NPY in metabolic regulation and inflammation within adipose tissue. Research has shown that NPY can regulate the function of adipose tissue macrophages (ATMs). ulster.ac.uk In a key study, to confirm that NPY's effects on inflammation were specific, mice were treated with either NPY or a scrambled NPY control peptide. nih.govnih.gov The results demonstrated that NPY administration decreased the quantity of M1-like CD11c+ ATMs and suppressed Ly6chi monocytes, pointing to an anti-inflammatory function. ulster.ac.uknih.gov The scrambled NPY peptide, used as a control, did not produce these effects, thereby validating that the observed anti-inflammatory actions were a direct consequence of NPY signaling. nih.gov

Treatment GroupKey FindingMethodological Purpose
Neuropeptide Y (NPY)Decreased the population of M1-like CD11c+ adipose tissue macrophagesDemonstrate the biological effect of NPY
Scrambled NPYNo significant change in M1-like macrophage populationsTo confirm that the observed anti-inflammatory effect is specific to NPY and not a general peptide effect nih.govnih.gov

Within studies of the endocrine pancreas, scrambled molecules are used to validate the specific role of NPY in modulating insulin (B600854) secretion. NPY is known to be expressed in pancreatic islets and generally acts to suppress insulin release. vu.edu.aunih.gov To demonstrate this specificity at the genetic level, experiments have utilized a scrambled small interfering RNA (siRNA) as a control against an siRNA designed to knock down NPY expression in islets. In islets from prediabetic mice, treatment with NPY siRNA improved glucose-stimulated insulin secretion (GSIS) compared to islets treated with the control scrambled siRNA. nih.gov This use of a scrambled control confirmed that the observed enhancement of insulin secretion was directly due to the reduction of NPY expression, rather than an off-target effect of the siRNA treatment. nih.gov This principle extends to peptide studies, where a scrambled NPY peptide would be used to ensure that any direct effects on islet secretion are due to specific NPY receptor activation.

Systemic and Organ-Specific Functional Assessments

The role of NPY as a potent angiogenic factor is substantiated in experimental models through the use of scrambled NPY as a negative control. In vivo studies have demonstrated that NPY can stimulate the growth of new blood vessels. researchgate.net To rigorously test this, a study utilized a mouse corneal model where slow-release pellets containing NPY, scrambled NPY, or polymer alone were implanted. The results showed that NPY induced a dramatic angiogenic response, characterized by distinct and dilated vascular structures. researchgate.net In contrast, the angiogenic responses induced by the scrambled NPY control peptide were insignificant and comparable to the polymer-alone control group. researchgate.net This direct comparison unequivocally demonstrated that the pro-angiogenic effect was specific to the native NPY sequence.

In ophthalmological research, particularly in models of glaucoma, scrambled NPY serves as a crucial control to validate the neuroprotective effects of NPY on retinal neurons. Studies have investigated NPY as a therapeutic agent to protect against retinal ganglion cell degeneration caused by elevated intraocular pressure (IOP). nih.govnih.gov In a mouse model of glaucoma, intravitreal administration of NPY was shown to preserve the structural and functional integrity of the inner retina. nih.govnih.govmq.edu.au To confirm that these protective effects were specific, a scrambled NPY control peptide (scNPY) was administered to a parallel group. The findings revealed that NPY treatment significantly increased the phosphorylation of Akt, a key pro-survival signaling molecule, compared to retinas treated with the scrambled NPY control. nih.gov

Furthermore, scrambled NPY has been used to dissect the specific receptor pathways responsible for NPY's physiological effects in the retina. When evaluating the vasoconstrictive properties of NPY, which can be a limiting side effect for therapeutic use, researchers compared full-length NPY, a truncated version (NPY3-36), and scrambled NPY. arvojournals.org Full-length NPY caused significant vasoconstriction, whereas no such effect was observed in the groups treated with NPY3-36 or scrambled NPY. arvojournals.org This use of a scrambled control was essential to conclude that retinal vasoconstriction is a specific, receptor-mediated event not induced by non-specific peptide presence.

TreatmentExperimental ModelKey FindingMethodological Significance
Neuropeptide Y (NPY)Glaucoma Mouse Model (High IOP)Increased phosphorylation of Akt (pro-survival signal)Demonstrates a potential neuroprotective mechanism
Scrambled NPY (scNPY)Glaucoma Mouse Model (High IOP)No significant increase in Akt phosphorylation compared to NPY groupConfirms that the activation of survival pathways is a specific effect of NPY nih.gov
Neuropeptide Y (NPY)Wild-type Mouse RetinaSignificant retinal vasoconstrictionIdentifies a physiological effect mediated by NPY receptors
Scrambled NPY (scNPY)Wild-type Mouse RetinaNo vasoconstriction observedValidates that the vasoconstrictive effect is specific to the native NPY sequence arvojournals.org
Airway Physiology and Inflammatory Responses

In the field of airway physiology and inflammation research, scrambled Neuropeptide Y (NPY) serves as an essential negative control in experimental designs. Its application allows researchers to verify that the observed biological effects are specifically attributable to the unique amino acid sequence and structure of Neuropeptide Y, rather than non-specific effects that could be induced by any peptide of similar size and composition. The use of a scrambled peptide, which contains the same amino acids as the active peptide but in a random, biologically inactive sequence, is a critical methodological tool for validating the specificity of the observed phenomena.

Research into the function of neuropeptides in human airway gland serous cells highlights the importance of scrambled NPY in elucidating the specific roles of NPY. In these studies, scrambled NPY was used as a control to investigate NPY's effects on secretion and inflammatory responses.

Influence on Airway Secretion:

Investigations into airway fluid and bicarbonate (HCO3−) secretion, crucial for maintaining mucus viscosity and antimicrobial properties, have utilized scrambled NPY to confirm the specific inhibitory actions of NPY. When human nasal serous cells were stimulated with Vasoactive Intestinal Peptide (VIP) to induce chloride (Cl−) and HCO3− secretion, the presence of active NPY was found to reduce these secretions. nih.gov This inhibitory effect was linked to a reduction in cyclic AMP (cAMP) signaling. nih.gov In contrast, when the same experiment was conducted with scrambled NPY, it failed to inhibit the VIP-stimulated secretory responses. nih.gov This demonstrates that the inhibitory effect on ion and fluid secretion is a specific action of the NPY peptide sequence and not a general peptide-related artifact. nih.gov

Role in Inflammatory Responses:

Scrambled NPY has also been instrumental in defining the pro-inflammatory role of NPY in the airways. In studies examining the response of primary serous cells to bacteria, active NPY was shown to significantly enhance the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and Tumor necrosis factor-alpha (TNFα). nih.gov However, when scrambled NPY was used in the same experimental setup, it did not produce a similar increase in cytokine release. nih.govbiorxiv.org This finding confirms that NPY specifically promotes a pro-inflammatory environment in response to bacterial stimuli. nih.govbiorxiv.org

The data gathered from these comparative experiments underscore the methodological necessity of using scrambled peptides. By showing that scrambled NPY does not elicit the same physiological or inflammatory responses as NPY, researchers can confidently attribute the observed effects to the specific biological activity of Neuropeptide Y.

Table 1: Comparative Effects of Neuropeptide Y and Scrambled Neuropeptide Y on Airway Serous Cells

ParameterExperimental ConditionEffect of Neuropeptide Y (NPY)Effect of Scrambled Neuropeptide Y (scNPY)Source
Airway Secretion VIP-Stimulated Ion SecretionReduced Cl− and HCO3− SecretionNo significant effect on secretion nih.gov
Inflammatory Response Bacteria-Stimulated Cytokine ReleaseEnhanced release of IL-6, GM-CSF, TNFαNo significant effect on cytokine release nih.govbiorxiv.org

Compound Names

Validation of Specificity in Neuropeptide Y Research Using Scrambled Peptides

Differentiation of Receptor-Mediated versus Non-Specific Peptide Effects

A primary application of scrambled NPY is to distinguish between biological effects initiated by the specific binding of native NPY to its cognate receptors and non-specific effects that may arise from the mere presence of a peptide. linkpeptide.com Native NPY exerts its effects by binding to a family of G-protein coupled receptors, initiating intracellular signaling cascades. glpbio.com Scrambled NPY, due to its altered primary structure, does not fit into the binding pockets of these receptors and therefore does not trigger these specific signaling pathways. linkpeptide.com

For instance, in studies investigating the role of NPY in appetite regulation, the administration of native NPY is known to stimulate food intake, an effect mediated primarily through the Y1 and Y5 receptors. nih.govlinkpeptide.com To confirm that this orexigenic effect is not a result of a general physiological response to peptide administration, a parallel experiment is conducted using scrambled NPY. The absence of a similar increase in food intake following the administration of scrambled NPY provides strong evidence that the observed effect of the native peptide is indeed receptor-mediated. linkpeptide.com

Similarly, research into the cardiovascular effects of NPY, such as vasoconstriction, relies on scrambled NPY to rule out non-specific actions. glpbio.com Any observed changes in vascular tone following the application of scrambled NPY would suggest that factors other than specific NPY receptor activation are at play, prompting a re-evaluation of the experimental results. The use of this control peptide is therefore essential for attributing the physiological responses directly to the interaction between NPY and its receptors. linkpeptide.com

Control for General Peptide Presence and Peptide-Induced Cellular Responses

The introduction of any peptide into a biological system can potentially elicit cellular responses unrelated to specific receptor binding. These can include cellular stress responses, changes in membrane potential, or interactions with other cell surface molecules. Scrambled NPY serves as an essential control to account for these possibilities. linkpeptide.comglpbio.com By administering a peptide with the same molecular weight and amino acid composition as native NPY, researchers can isolate the effects that are solely dependent on the specific amino acid sequence and subsequent receptor activation. linkpeptide.com

In neurobiological studies, for example, where NPY is investigated for its neuroprotective or anxiolytic properties, it is crucial to demonstrate that these effects are not a generic response to the presence of a peptide. linkpeptide.com The inclusion of a scrambled NPY control group helps to ensure that any observed neuroprotection or reduction in anxiety-like behaviors is a direct consequence of NPY receptor engagement and not an artifact of the experimental conditions. linkpeptide.com

Assaying the Absence of Biological Activity Specific to Native Neuropeptide Y Sequence

A critical function of scrambled NPY in research is to actively demonstrate the absence of the biological activities that are characteristic of the native NPY sequence. This provides a direct validation of the specificity of the observed effects. Numerous studies across various physiological systems have utilized scrambled NPY for this purpose, consistently showing its lack of efficacy in mimicking the actions of native NPY.

For example, research on the role of NPY in angiogenesis has shown that while native NPY can stimulate the expression and secretion of Vascular Endothelial Growth Factor (VEGF) in breast cancer cells, treatment with scrambled NPY has no such effect. glpbio.com In endothelial tube formation assays, conditioned media from cells treated with scrambled NPY showed no difference in the number of complete endothelial networks compared to the control group, further confirming that the pro-angiogenic effects are specific to the native NPY sequence. glpbio.com

In a study investigating the neurogenic and anti-apoptotic effects of NPY in a rat model of trimethyltin-induced neurodegeneration, treatment with scrambled NPY resulted in gene expression levels comparable to those of saline-injected control animals. glpbio.com Specifically, the expression of Brain-Derived Neurotrophic Factor (Bdnf), NPY receptors (Npy1R, Npy2R, Npy5R), and other neurogenic and anti-apoptotic genes were not significantly modulated by scrambled NPY. glpbio.com This starkly contrasts with the effects of native NPY, highlighting the sequence-specific nature of its biological activity.

The following table summarizes key findings from studies that have used scrambled NPY to assay the absence of biological activity:

Biological Process Native NPY Effect Scrambled NPY Effect Reference
AngiogenesisStimulates VEGF expression and secretionNo effect on VEGF expression glpbio.com
Endothelial Tube FormationPromotes formation of endothelial networksNo difference from control glpbio.com
Gene Expression (Neurogenesis)Modulates expression of Bdnf, NpyR, and anti-apoptotic genesNo significant modulation; comparable to saline control glpbio.com
Feeding BehaviorStimulates food intakeNo effect linkpeptide.com
AnxietyExhibits anxiolytic effectsNo effect linkpeptide.com
VasoconstrictionInduces vasoconstrictionNo effect glpbio.com

These findings collectively underscore the utility of scrambled NPY as a negative control to confirm that the observed biological phenomena are a direct result of the specific molecular interactions between native NPY and its receptors.

Establishing Baselines for Comparative Analysis

In experimental design, establishing a clear and reliable baseline is fundamental for the accurate interpretation of results. Scrambled NPY is instrumental in setting this baseline in studies investigating the effects of native NPY. By serving as a negative control, it allows researchers to quantify the magnitude of the specific effects of native NPY relative to a biologically inert but compositionally identical peptide. linkpeptide.commedchemexpress.com

The response observed in the presence of scrambled NPY is considered the baseline or background level of activity. Any statistically significant deviation from this baseline in the group treated with native NPY can then be confidently attributed to the specific action of the native peptide. This comparative analysis is crucial for determining the potency and efficacy of NPY in various physiological contexts.

Considerations and Challenges in Scrambled Neuropeptide Y Application

Methodological Rigor and Control Validation

The primary function of scrambled Neuropeptide Y is to serve as a negative control to validate the specificity of the biological actions of native NPY. medchemexpress.comtocris.com Scrambled NPY is a synthetic peptide that contains the same amino acid composition as the active NPY but in a randomized sequence. linkpeptide.com This alteration is designed to disrupt the specific three-dimensional structure necessary for binding to NPY receptors (such as Y1, Y2, Y4, and Y5), thereby rendering it biologically inactive with respect to the NPY signaling pathway. linkpeptide.com

A key aspect of methodological rigor is the proper design and validation of the scrambled peptide itself. It is imperative to ensure that the scrambling process has effectively eliminated the receptor-binding capacity. This validation is fundamental to its role as a true negative control.

Research Example: NPY-Induced Angiogenesis

In a study investigating the role of NPY in angiogenesis (the formation of new blood vessels), researchers used a scrambled NPY peptide as a negative control. nih.gov The results demonstrated that while NPY induced a significant angiogenic response in a mouse model, the scrambled NPY peptide did not produce an effect greater than the control vehicle alone. nih.gov This finding was critical in concluding that the pro-angiogenic effects were specific to the NPY sequence and its interaction with its receptors. nih.gov

Table 1: Research Findings on NPY-Induced Corneal Angiogenesis
Experimental GroupDescriptionObserved Angiogenic ResponseConclusion
Neuropeptide Y (NPY)Implantation of a pellet containing active NPY.Dramatic and distinct vascular tree structures observed. nih.govNPY is a potent angiogenic factor. nih.gov
Scrambled Neuropeptide YImplantation of a pellet containing scrambled NPY peptide.Angiogenic response was not significantly different from the negative control. nih.govThe angiogenic effect is sequence-specific to NPY. nih.gov
Negative Control (NF)Implantation of a pellet containing no growth factors.Minimal to no neovascularization. nih.govBaseline for comparison. nih.gov

Minimizing Experimental Confounding Factors in Peptide Research

Key considerations to minimize confounding factors in peptide research include:

Peptide Purity and Quality: It is essential to use highly purified peptide preparations for both the active and scrambled NPY. Contaminants from the synthesis process could have their own biological effects, confounding the results.

Equimolar Concentrations: The active and scrambled peptides should be used at identical molar concentrations to ensure that any observed differences are due to the sequence and not the amount of peptide administered.

Stability and Degradation: Peptides can be susceptible to degradation by proteases in experimental systems. nih.gov Researchers should consider the stability of both the active and scrambled peptides, as differential degradation rates could be a confounding factor.

Vehicle Controls: In addition to the scrambled peptide, a vehicle-only control group is necessary to account for any effects of the solvent or delivery medium.

Blinding and Randomization: To prevent experimenter bias, treatments (active peptide, scrambled peptide, vehicle) should be administered in a randomized and blinded fashion whenever possible.

By carefully designing experiments that include appropriate controls and consider these potential confounders, researchers can more confidently attribute the observed biological activities to the specific sequence of Neuropeptide Y, thereby advancing our understanding of its physiological roles.

Future Directions in the Academic Application of Scrambled Neuropeptide Y

Enhancing Experimental Precision and Reproducibility in Peptide Studies

The use of scrambled peptides like scNPY is a cornerstone of rigorous experimental design, significantly enhancing the precision and reproducibility of research findings. In any peptide study, it is crucial to demonstrate that the observed biological effect is a direct result of the specific peptide sequence and its interaction with its target receptor, rather than a non-specific consequence of administering a peptide. linkpeptide.comproteogenix.science Scrambled NPY provides an ideal control for this purpose; because it shares the molecular weight and amino acid composition of the active NPY, it helps to control for variables such as solubility, stability, and potential non-specific interactions with cell membranes or other proteins. linkpeptide.compeptidenexus.com

The inclusion of scNPY as a control directly addresses the challenge of reproducibility in scientific research. nsf.gov When experiments are repeated in different labs or at different times, the use of a standardized, inert control like scNPY ensures that a consistent baseline for non-specific effects is established. This practice helps to verify that findings are attributable to functional receptor-ligand interactions rather than other peptide activities, leading to more robust and reliable data. linkpeptide.comiu.edubiorxiv.org

Table 1: Comparative Effects of Neuropeptide Y (NPY) and Scrambled Neuropeptide Y (scNPY) in Experimental Models
Experimental ModelEffect of NPYEffect of scNPYReferenceConclusion
Hippocampal Neurodegeneration (Trimethyltin-treated rats)Neuroprotective and neurogenic effectsGene expression comparable to saline-injected animals (no significant effect) glpbio.comEffects of NPY are sequence-specific and not due to non-specific peptide interactions.
Breast Cancer Cells (4T1)Stimulates VEGF expression and promotes angiogenesisNo effect on VEGF expression; no difference from control in endothelial tube formation assays glpbio.comNPY's pro-angiogenic effect is a specific biological function.
Appetite RegulationStimulates feeding behaviorNo effect on feeding behavior linkpeptide.comConfirms that appetite stimulation is mediated by specific NPY receptor binding.
Cardiovascular SystemInfluences vascular tone and blood pressureNo effect on vascular tone or blood pressure linkpeptide.comDistinguishes receptor-specific cardiovascular effects from off-target responses.

Novel Applications in Differentiating Peptide Function and Specificity

Scrambled NPY is increasingly utilized in novel applications to dissect the complex functions of NPY and to determine the specificity of its interactions with its family of receptors (Y1, Y2, Y4, Y5). linkpeptide.com By serving as a null control, scNPY allows researchers to confirm that a biological outcome is directly mediated by NPY binding to its cognate receptors. linkpeptide.comproteogenix.science This is particularly valuable in fields like neurobiology and oncology. For instance, in studies investigating the neuroprotective effects of NPY in neurodegenerative models, the inclusion of scNPY ensures that observed benefits are a result of specific neural signaling pathways activated by NPY and not from generic peptide properties. linkpeptide.comglpbio.com

A key application is in attributing a specific function to a particular receptor subtype. Research into the anti-epileptic actions of NPY in the hippocampus used scNPY to help demonstrate that the therapeutic effects were mediated specifically by Y2 receptors, and not Y5 receptors, thereby clarifying the mechanism of action. glpbio.com Similarly, in cancer research, scNPY has been employed to validate the role of NPY in promoting tumor growth and angiogenesis. Studies have shown that while NPY can stimulate the expression of vascular endothelial growth factor (VEGF) in breast cancer cells, scNPY has no such effect, confirming the specificity of this pro-angiogenic pathway. linkpeptide.comglpbio.com

These applications highlight the evolution of scrambled peptides from simple controls to sophisticated tools for functional analysis. They enable a deeper understanding of the structure-function relationship of peptides, allowing scientists to map specific sequences to distinct biological activities and receptor interactions with high confidence. proteogenix.sciencenih.gov

Development of Advanced Control Strategies in Peptide Biology

The academic application of scrambled peptides marks a significant advancement in control strategies for peptide biology. Historically, saline or vehicle solutions were common controls, but these fail to account for potential non-specific effects of the peptide molecule itself. Scrambled peptides like scNPY offer a much more rigorous control by matching the physicochemical properties of the active peptide without the biological activity. linkpeptide.compeptidenexus.com

Future developments in this area are focused on refining the design and application of these control peptides. The generation of a scrambled sequence is not always a simple random permutation. Advanced strategies may involve using algorithms to create sequences that maintain similar polarity or hydropathy to the native peptide while ensuring that critical binding motifs and secondary structures are disrupted. researchgate.netfrontiersin.org This "wise shuffling" approach aims to create a control that is as similar as possible to the active peptide in its general properties but is guaranteed to be functionally inert. researchgate.netfrontiersin.org

Furthermore, the concept is being expanded to the creation of scrambled peptide libraries. proteogenix.sciencegenscript.com These libraries, containing numerous permutations of a native peptide sequence, can be used to screen for the most effective negative control—one that shows the absolute minimum background activity in functional assays. proteogenix.science This approach not only provides a more robust control for a specific experiment but also contributes to a broader understanding of what sequence features, or lack thereof, define biological inertness. Such advanced control strategies are crucial for the continued development of targeted peptide-based therapeutics and for ensuring the highest level of accuracy in fundamental peptide research. linkpeptide.comproteogenix.science

Table 2: List of Compounds
Compound Name
Neuropeptide Y (NPY)
Neuropeptide Y (scrambled) (scNPY)
Vascular Endothelial Growth Factor (VEGF)

Q & A

Q. How should researchers design in vitro experiments to evaluate the functional impact of Neuropeptide Y (scrambled) on cellular models?

  • Methodological Answer : Begin by selecting cell lines relevant to NPY's biological roles (e.g., endothelial or neuronal cells). Use scrambled NPY at concentrations ranging from 10^-10 to 10^-7 M, as prior studies show no significant effects on endothelial tube formation in 4T1 cells at these doses . Include controls such as untreated cells and wild-type NPY-treated groups. Measure outcomes like proliferation, apoptosis, or network formation (e.g., via tube formation assays). Ensure triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests) to confirm reproducibility.

Q. What in vivo models are appropriate for studying the neuroprotective effects of scrambled NPY?

  • Methodological Answer : Use neurotoxicity models such as trimethyltin (TMT)-treated rats, where scrambled NPY has been shown to restore expression of neurogenic genes (e.g., Bdnf) without altering NPY receptor levels . Administer scrambled NPY intravenously or intracerebroventricularly for 24–72 hours. Assess outcomes via qPCR for gene expression, immunohistochemistry for neuronal survival, and behavioral tests (e.g., Morris water maze). Compare results to saline and wild-type NPY groups to isolate scrambled NPY-specific effects.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on scrambled NPY’s receptor interactions in different experimental contexts?

  • Methodological Answer : Contradictions may arise from model-specific receptor expression or dosing regimens. For example, scrambled NPY did not modulate Npy1R, Npy2R, or Npy5R in TMT-treated rats, but this may differ in other systems . Conduct comparative studies using receptor-binding assays (e.g., radioligand displacement) across multiple models. Pair these with dose-response curves to identify threshold effects. Cross-validate findings using CRISPR/Cas9 knockout models to isolate receptor-specific contributions.

Q. What mechanistic approaches can elucidate scrambled NPY’s non-canonical signaling pathways?

  • Methodological Answer : Use phosphoproteomics or RNA sequencing to identify scrambled NPY-induced signaling cascades. For example, in endothelial cells, scrambled NPY’s lack of effect on tube formation suggests it does not engage canonical angiogenic pathways . Combine these omics approaches with functional assays (e.g., migration or permeability assays) to link molecular changes to phenotypic outcomes. Validate hypotheses using pathway-specific inhibitors (e.g., PI3K/AKT blockers).

Q. How should researchers address variability in scrambled NPY’s solubility and stability during experimental setups?

  • Methodological Answer : Scrambled NPY’s solubility in water (1 mg/ml) requires careful preparation to avoid aggregation . Use fresh stock solutions dissolved in sterile, deionized water and confirm stability via HPLC or mass spectrometry. For long-term storage, aliquot and store at -80°C. Include vehicle controls (e.g., water-only treatments) to rule out solvent-induced artifacts. Document lot-to-lot variability by sourcing peptides from multiple vendors and validating purity.

Methodological Rigor & Data Analysis

Q. What statistical frameworks are optimal for analyzing scrambled NPY’s dose-dependent effects?

  • Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to quantify EC50/IC50 values. For gene expression data, use false discovery rate (FDR) corrections in multi-comparison scenarios (e.g., RNA-seq). Report effect sizes (e.g., Cohen’s d) to distinguish biological significance from statistical significance. Tools like GraphPad Prism or R/Bioconductor packages are recommended for robust analysis .

Q. How can researchers ensure reproducibility when using scrambled NPY as a negative control?

  • Methodological Answer : Predefine inclusion/exclusion criteria for experimental replicates (e.g., excluding outliers beyond 2 SDs). Use blinded scoring for subjective endpoints (e.g., histological assessments). Publish raw data and analysis scripts in repositories like Zenodo or Figshare. Cross-validate findings with orthogonal methods—e.g., if scrambled NPY shows no effect in a cell viability assay, confirm via flow cytometry or ATP-based assays .

Research Design & Ethical Considerations

Q. What ethical guidelines apply to in vivo studies involving scrambled NPY in rodent models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting animal experiments. Obtain approval from institutional animal care committees (IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement). For neurotoxicity models, monitor animals daily for distress signs (e.g., weight loss >20%) and implement humane endpoints. Document all procedures in protocols.io to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.